CC(C)c1cc(on1)N
. The InChI representation is InChI=1S/C6H10N2O/c1-4(2)5-3-6(7)9-8-5/h3-4H,7H2,1-2H3
. 3-Isopropylisoxazol-5-amine can be synthesized from various starting materials, often involving reactions that form the isoxazole ring structure. It is classified under organic compounds and specifically as an amine derivative of isoxazole. Isoxazoles are known for their diverse biological properties, including anti-inflammatory and antimicrobial effects.
The synthesis of 3-isopropylisoxazol-5-amine typically involves several key steps:
An example synthesis pathway might involve:
3-Isopropylisoxazol-5-amine can participate in various chemical reactions typical for amines and heterocycles:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize new derivatives.
The mechanism of action for compounds like 3-isopropylisoxazol-5-amine typically involves interaction with specific biological targets, such as enzymes or receptors:
Quantitative data on binding affinities or inhibition constants would provide deeper insights into its mechanisms but are often proprietary or unpublished.
3-Isopropylisoxazol-5-amine exhibits several notable physical and chemical properties:
These properties influence its handling, storage, and application in laboratory settings.
3-Isopropylisoxazol-5-amine has several applications in scientific research:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0